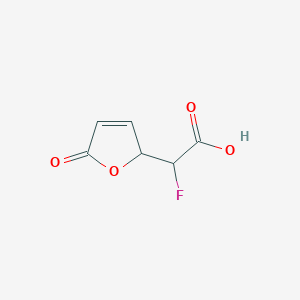

5-Fluoromuconolactone

Description

5-Fluoromuconolactone (C₆H₅FO₃) is a fluorinated cyclic ester formed during microbial degradation of halogenated aromatic compounds, particularly fluorobenzoates. It is a key intermediate in the ortho-cleavage pathway of 3-fluorocatechol metabolism, catalyzed by catechol 1,2-dioxygenase in organisms like Klebsiella pneumoniae AWD5 . The reaction involves the conversion of 2-fluoro-cis,cis-muconate into this compound via chloromuconate cycloisomerase (EC 5.5.1.7), retaining fluorine in the product rather than releasing it as hydrofluoric acid (HF) during initial formation . Subsequent hydrolysis of this compound (Reaction ID: R08120) yields maleylacetate and HF, enabling integration into central metabolic pathways .

Properties

Molecular Formula |

C6H5FO4 |

|---|---|

Molecular Weight |

160.1 g/mol |

IUPAC Name |

2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid |

InChI |

InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10) |

InChI Key |

YVULEJQYAMRENW-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC1C(C(=O)O)F |

Canonical SMILES |

C1=CC(=O)OC1C(C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are structurally or functionally related to 5-fluoromuconolactone:

Key Differences:

Halogen Position and Type: this compound and 4-fluoromuconolactone differ in fluorine substitution (C5 vs. C4 positions), influencing downstream reactivity. In contrast, 3,5-dichloro-2-methylmuconolactone contains chlorine atoms at C3 and C5, along with a methyl group at C2, enhancing steric hindrance .

Enzymatic Specificity :

- Chloromuconate cycloisomerases (EC 5.5.1.7) act on fluorinated substrates, while dichloromuconate cycloisomerases (EC 5.5.1.11) process chlorinated substrates, reflecting substrate specificity differences .

Degradation Pathways: this compound undergoes hydrolysis to maleylacetate and HF (R08120), whereas 4-fluoromuconolactone is metabolized via similar pathways but with distinct intermediates . Chlorinated analogs like 3,5-dichloro-2-methylmuconolactone may require additional dehalogenation steps for full mineralization .

Metabolic and Ecological Implications

- Fluorinated vs. Chlorinated Lactones: Fluorine’s high electronegativity and small atomic radius make this compound more polar than its chlorinated counterparts, affecting solubility and enzyme binding efficiency. Chlorinated lactones exhibit slower degradation rates due to stronger C-Cl bonds .

- Toxicity: Retained halogens in lactones like this compound may confer residual toxicity until hydrolyzed, whereas non-halogenated muconolactones (e.g., from catechol degradation) are less persistent in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.